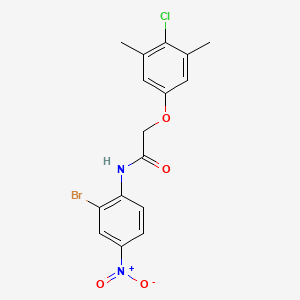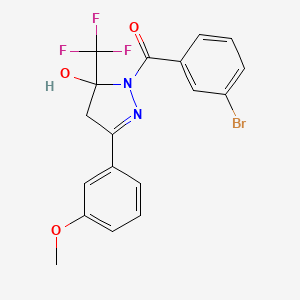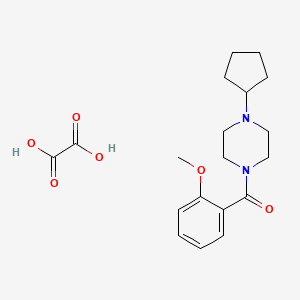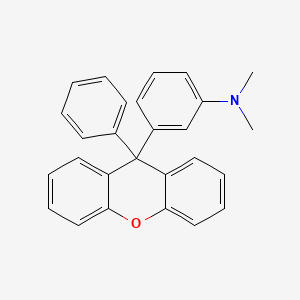
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide, also known as QL-XII-47, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
実験室実験の利点と制限
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity towards cancer cells. However, the compound also has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the solubility and stability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide and its potential applications in the treatment of other diseases. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide in humans.
合成法
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various reagents. The synthesis of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide involves the condensation of 4-quinolinemethanol with piperidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-fluorobenzyl chloride. The final product is obtained through the reaction of the intermediate with N-methylmorpholine and is purified through column chromatography.
科学的研究の応用
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-27(14-17-12-13-26-22-9-5-3-7-20(17)22)24(30)19-10-11-23(29)28(16-19)15-18-6-2-4-8-21(18)25/h2-9,12-13,19H,10-11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQTODCDXFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC2=CC=CC=C12)C(=O)C3CCC(=O)N(C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)


amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)


![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)